molecular formula C5H9O5P B14079216 ((Methacryloyloxy)methyl)phosphonic acid

((Methacryloyloxy)methyl)phosphonic acid

Cat. No.: B14079216
M. Wt: 180.10 g/mol
InChI Key: QHUQZGZZEWXSTL-UHFFFAOYSA-N
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Description

{[(2-Methylprop-2-enoyl)oxy]methyl}phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a methylene bridge, which is further connected to a 2-methylprop-2-enoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2-Methylprop-2-enoyl)oxy]methyl}phosphonic acid typically involves the esterification of phosphonic acid derivatives with 2-methylprop-2-enoyl chloride. The reaction is carried out under anhydrous conditions using a suitable base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of {[(2-Methylprop-2-enoyl)oxy]methyl}phosphonic acid may involve large-scale esterification processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

{[(2-Methylprop-2-enoyl)oxy]methyl}phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the 2-methylprop-2-enoyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonic acid esters.

Scientific Research Applications

Chemistry

In chemistry, {[(2-Methylprop-2-enoyl)oxy]methyl}phosphonic acid is used as a building block for the synthesis of more complex organophosphorus compounds. It serves as a precursor for the preparation of phosphonate esters and phosphine ligands.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The phosphonic acid group mimics the phosphate group in biological molecules, allowing it to interact with enzymes that process phosphate substrates.

Medicine

In medicine, {[(2-Methylprop-2-enoyl)oxy]methyl}phosphonic acid derivatives are investigated for their potential as antiviral and anticancer agents. The compound’s ability to inhibit key enzymes makes it a candidate for drug development.

Industry

In industrial applications, this compound is used as a flame retardant and a plasticizer. Its stability and reactivity make it suitable for incorporation into polymers and other materials to enhance their properties.

Mechanism of Action

The mechanism of action of {[(2-Methylprop-2-enoyl)oxy]methyl}phosphonic acid involves its interaction with molecular targets such as enzymes. The phosphonic acid group binds to the active site of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.

    2-Methoxyphenyl isocyanate: A chemoselective reagent for amine protection/deprotection.

    Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid): A polymer used in various industrial applications.

Uniqueness

{[(2-Methylprop-2-enoyl)oxy]methyl}phosphonic acid is unique due to its combination of a phosphonic acid group with a 2-methylprop-2-enoyl moiety. This structure imparts specific reactivity and stability, making it suitable for diverse applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C5H9O5P

Molecular Weight

180.10 g/mol

IUPAC Name

2-methylprop-2-enoyloxymethylphosphonic acid

InChI

InChI=1S/C5H9O5P/c1-4(2)5(6)10-3-11(7,8)9/h1,3H2,2H3,(H2,7,8,9)

InChI Key

QHUQZGZZEWXSTL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCP(=O)(O)O

Origin of Product

United States

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